molecular formula C15H16N4OS B4837819 5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine

5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B4837819
M. Wt: 300.4 g/mol
InChI Key: UAYMFJOIHCUFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells, while also promoting apoptosis (cell death) in these cells.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine has been found to have several other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, as well as modulate the expression of various genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for use in cancer research studies. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine. One area of research that is currently being explored is the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Additionally, researchers are also investigating the use of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections.

Scientific Research Applications

5,7-dimethyl-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine has been found to have several potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and may be effective in treating various types of cancer.

properties

IUPAC Name

5,7-dimethyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-18-15(19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMFJOIHCUFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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